![molecular formula C9H11BrN2O2 B1464700 Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate CAS No. 1249621-29-1](/img/structure/B1464700.png)
Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate
Overview
Description
Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. In
Scientific Research Applications
Synthesis and Chemical Properties
Large-Scale Synthesis : Morgentin et al. (2009) described an efficient large-scale synthesis method for compounds like Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate. This method provides high-yielding routes for synthesizing such compounds, which are crucial in pharmaceutical and chemical industries (Morgentin et al., 2009).
Crystal Structure Analysis : Lee et al. (2017) conducted crystal structure analysis of a similar compound, highlighting the importance of structural understanding in chemical and pharmaceutical research (Lee, Ryu, & Lee, 2017).
Pharmaceutical Research
Antihypertensive Agents : Abdel-Wahab et al. (2008) explored the synthesis of various compounds, including derivatives of this compound, for potential use as antihypertensive α-blocking agents (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Electrochemical Studies : Feng et al. (2010) investigated the electrocatalytic carboxylation of a related compound, 2-amino-5-bromopyridine, with CO2. Such studies contribute to understanding the electrochemical properties of these compounds in pharmaceutical applications (Feng, Huang, Liu, & Wang, 2010).
Sodium Channel Modulator Synthesis : Fray et al. (2010) described the synthesis of a Nav1.8 sodium channel modulator, starting from 6-amino-5-bromo-2-picoline, a compound structurally related to this compound. Such research is crucial for developing new treatments in neurology and pain management (Fray et al., 2010).
Mechanism of Action
Mode of Action
It is possible that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate are not clearly defined. Given the compound’s structure, it may be involved in pathways related to pyridine metabolism. More research is needed to confirm this and identify other potentially affected pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
properties
IUPAC Name |
methyl 2-[(5-bromopyridin-2-yl)-methylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-12(6-9(13)14-2)8-4-3-7(10)5-11-8/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIRMVNRITVCMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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